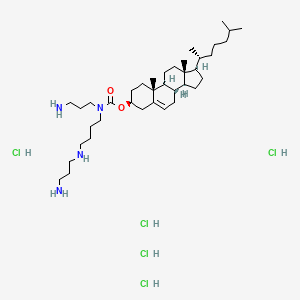

GL67 Pentahydrochloride

Descripción

Propiedades

Fórmula molecular |

C38H75Cl5N4O2 |

|---|---|

Peso molecular |

797.3 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]carbamate;pentahydrochloride |

InChI |

InChI=1S/C38H70N4O2.5ClH/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39;;;;;/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3;5*1H/t29-,31+,32+,33-,34+,35+,37+,38-;;;;;/m1...../s1 |

Clave InChI |

CCUZKXDMKXRONO-YDIOLYIBSA-N |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of GL67 Pentahydrochloride in Gene Delivery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL67 pentahydrochloride is a synthetic cationic lipid that has emerged as a potent non-viral vector for the delivery of genetic material, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Its efficacy, particularly in lung-targeted gene therapy, has been the subject of extensive research. This technical guide provides a comprehensive overview of the mechanism of action of GL67, detailing its role in the formulation of lipoplexes, cellular uptake, endosomal escape, and subsequent release of nucleic acids. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows involved in GL67-mediated gene delivery.

Introduction to this compound

GL67, chemically known as N4-cholesteryl-spermine HCl salt, is a cationic lipid characterized by a cholesterol anchor and a spermine (B22157) headgroup. This structure confers an overall positive charge, which is fundamental to its function in gene delivery. GL67 is typically formulated with helper lipids, most notably 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and a PEGylated lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000), to form liposomal structures. These formulations, often referred to as GL67A, are designed to protect the nucleic acid cargo from degradation and facilitate its entry into target cells.

Mechanism of Action

The gene delivery process mediated by GL67 can be dissected into several key stages: lipoplex formation, cellular uptake, endosomal escape, and cargo release.

Lipoplex Formation

The initial step in GL67-mediated gene delivery is the spontaneous self-assembly of GL67-containing liposomes with negatively charged nucleic acids (pDNA or siRNA) to form lipoplexes. This process is primarily driven by electrostatic interactions between the cationic spermine headgroup of GL67 and the anionic phosphate (B84403) backbone of the nucleic acid. The resulting lipoplexes are typically nanometer-sized particles with a net positive surface charge, which is crucial for their interaction with the cell membrane.

Cellular Uptake and Intracellular Trafficking

The positively charged lipoplexes interact with the negatively charged heparan sulfate (B86663) proteoglycans on the surface of target cells, initiating cellular uptake. The primary mechanism of internalization is endocytosis, which can occur through various pathways, including clathrin-mediated and caveolae-mediated endocytosis. Once internalized, the lipoplexes are enclosed within endosomes and trafficked through the endo-lysosomal pathway.

While specific signaling cascades directly initiated by GL67 are not extensively characterized, the endocytic process itself is a highly regulated signaling event. It involves a host of signaling molecules that modulate vesicle formation, transport, and fusion.

Endosomal Escape: The Critical Hurdle

For successful gene delivery, the nucleic acid cargo must escape the endosome before it fuses with the lysosome, where enzymatic degradation would occur. This is a major rate-limiting step in non-viral gene delivery. The inclusion of DOPE in GL67 formulations is critical for facilitating endosomal escape. In the acidic environment of the late endosome, DOPE undergoes a phase transition from a lamellar to an inverted hexagonal (HII) phase. This conformational change disrupts the integrity of the endosomal membrane, leading to the release of the lipoplex into the cytoplasm.

a

Please provide a specific topic for the in-depth technical guide. The term "a" is too broad to create a meaningful and accurate document for your target audience of researchers, scientists, and drug development professionals.

To generate a valuable technical guide, please specify the subject you have in mind. For example, you could provide:

-

A specific protein or molecule: e.g., "p53 protein," "CRISPR-Cas9," or "Gleevec (Imatinib)."

-

A particular disease or condition: e.g., "Alzheimer's disease," "Type 2 diabetes," or "melanoma."

-

A specific biological process or pathway: e.g., "apoptosis," "the mTOR signaling pathway," or "neuroinflammation."

-

A specific technology or methodology: e.g., "next-generation sequencing," "mass spectrometry in proteomics," or "high-throughput screening."

Once you provide a more detailed topic, I can proceed with gathering the necessary information and generating the in-depth technical guide as you have requested.

An In-depth Technical Guide to the Synthesis and Purification of GL67 Pentahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GL67 pentahydrochloride is the salt form of GL67 (N4-Spermine cholesteryl carbamate), a cationic lipid that has garnered significant attention in the field of gene therapy and nucleic acid delivery. Its unique structure, featuring a cholesterol anchor and a spermine (B22157) headgroup, facilitates the formation of lipoplexes with negatively charged genetic material, such as plasmid DNA and siRNA, enabling their efficient transfection into cells. Developed by Genzyme Inc., GL67 has been a key component in non-viral gene delivery systems, notably for potential applications in treating cystic fibrosis.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and purification methods for GL67 and its subsequent conversion to the stable pentahydrochloride salt.

Synthesis of GL67 (N4-Spermine Cholesteryl Carbamate)

The synthesis of GL67 involves a multi-step process that hinges on the selective acylation of the N4 secondary amine of spermine with a cholesterol derivative. This is typically achieved by employing a protection strategy for the primary and other secondary amines of the spermine molecule, followed by the coupling reaction and subsequent deprotection.

Synthetic Pathway Overview

The general synthetic route to GL67 can be outlined as follows:

Caption: General synthetic pathway for GL67 free base.

Experimental Protocols

1. Selective Protection of Spermine

To achieve the desired N4 substitution, a multi-step protection strategy is necessary. This typically involves the use of orthogonal protecting groups that can be selectively removed. A common approach is to use tert-butoxycarbonyl (Boc) groups for the primary amines and a trifluoroacetyl (TFA) group for one of the secondary amines, leaving the target N4 amine available for reaction.

-

Protocol for the Synthesis of N1,N8,N12-tris(tert-butoxycarbonyl)spermine:

-

Dissolve spermine in a suitable solvent such as methanol.

-

Cool the solution to 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (3 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting tri-Boc-spermine by column chromatography on silica (B1680970) gel.

-

2. Coupling of Protected Spermine with Cholesteryl Chloroformate

The core carbamate (B1207046) linkage is formed by the reaction of the selectively protected spermine with cholesteryl chloroformate.

-

Protocol for the Synthesis of Protected GL67:

-

Dissolve the selectively protected spermine (with a free N4 amine) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of cholesteryl chloroformate in dry DCM to the reaction mixture.

-

Allow the reaction to proceed at 0°C for a few hours and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

3. Deprotection to Yield GL67 (Free Base)

The final step in the synthesis of the free base is the removal of all protecting groups. This is typically achieved under acidic conditions.

-

Protocol for the Deprotection of Protected GL67:

-

Dissolve the purified, protected GL67 in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[3][4][5][6]

-

Stir the reaction at room temperature for several hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The crude product is the TFA or hydrochloride salt of GL67. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a high pH.

-

Extract the aqueous layer with an organic solvent like chloroform (B151607) or a chloroform/methanol mixture.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield GL67 as a free base.

-

Purification of GL67 Free Base

Purification of the GL67 free base is critical to remove any unreacted starting materials, by-products from the deprotection step, and other impurities.

-

Purification Method:

-

Column Chromatography: The primary method for purifying the GL67 free base is column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) to ensure the amine remains in its free base form and elutes properly.

-

Synthesis and Purification of this compound

For improved stability and water solubility, the GL67 free base is converted to its pentahydrochloride salt. This involves protonating the five nitrogen atoms of the spermine moiety.

Synthesis Workflow

References

- 1. Gene Therapy for Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6383814B1 - Cationic amphiphiles for intracellular delivery of therapeutic molecules - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

The Structure-Activity Relationship of Cationic Lipid GL67: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cationic lipid N4-cholesteryl-spermine, widely known as Genzyme Lipid 67 (GL67), has emerged as a significant non-viral vector for gene delivery. Its unique structure, comprising a cholesterol anchor and a polycationic spermine (B22157) headgroup, facilitates the efficient encapsulation and delivery of nucleic acids to target cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GL67, detailing its physicochemical properties, biological activity, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel gene therapies.

The Core Structure of GL67

GL67 is a cationic lipid characterized by a cholesterol backbone, which serves as a hydrophobic anchor, linked to a spermine molecule that constitutes the hydrophilic, polycationic headgroup. This T-shaped configuration is crucial for its function as a gene delivery vehicle[1]. The spermine headgroup, with its primary and secondary amines, provides a strong positive charge at physiological pH, enabling electrostatic interactions with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA)[1].

The standard formulation, often referred to as GL67A, is a liposomal mixture containing GL67, the neutral helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and a PEGylated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000). DOPE is included to facilitate endosomal escape, while DMPE-PEG5000 helps to stabilize the lipoplexes, particularly for aerosol delivery[1].

Structure-Activity Relationship (SAR)

The transfection efficiency and toxicity of GL67 are intrinsically linked to its molecular structure. Understanding the SAR is critical for the rational design of more effective and safer gene delivery vectors.

The Cationic Headgroup: Spermine

The spermine headgroup is a key determinant of GL67's efficacy. Its multiple amine groups allow for robust condensation of nucleic acids into compact lipoplexes. Studies comparing spermine-based cationic lipids have shown that the polyamine structure is more effective than simpler amine headgroups. For instance, GL67 has demonstrated significantly higher transfection efficiency compared to DC-Chol, a similar cholesterol-based lipid with a simpler dimethylaminoethane headgroup[1]. The presence of multiple protonatable amines on spermine is thought to contribute to the "proton sponge" effect, which facilitates endosomal escape.

The Hydrophobic Anchor: Cholesterol

The cholesterol anchor provides the necessary lipophilicity for the lipid to integrate into liposomal bilayers and interact with cell membranes. Its rigid, bulky structure influences the packing of the lipids in the liposome (B1194612) and the overall morphology of the lipoplexes. While the cholesterol moiety itself is not cationic, its fusion-promoting properties are thought to aid in the delivery of the nucleic acid cargo across the endosomal membrane.

The Linker Group

The nature of the linker connecting the headgroup and the anchor can also impact the stability and biodegradability of the cationic lipid, thereby influencing its activity and toxicity. While less explored for GL67 specifically, studies on other cationic lipids have shown that variations in the linker can significantly affect transfection outcomes.

Quantitative Data on GL67 Formulations

The following tables summarize quantitative data on the physicochemical and biological properties of GL67-based lipoplexes from various studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Physicochemical Properties of GL67-based Lipoplexes

| Formulation (Cationic Lipid Composition) | Molar Ratio (Cationic:Helper) | Nucleic Acid | Particle Size (nm) | Zeta Potential (mV) | Reference |

| 100% DC-Chol | 3:1 (with DOPE) | siRNA | 144 | -9 | [1] |

| 80% DC-Chol, 20% GL67 | 3:1 (with DOPE) | siRNA | 189 | +15 | [1] |

| 60% DC-Chol, 40% GL67 | 3:1 (with DOPE) | siRNA | 234 | +23 | [1] |

| 40% DC-Chol, 60% GL67 | 3:1 (with DOPE) | siRNA | 267 | +31 | [1] |

| 20% DC-Chol, 80% GL67 | 3:1 (with DOPE) | siRNA | 298 | +39 | [1] |

| 100% GL67 | 3:1 (with DOPE) | siRNA | 311-332 | +47 | [1] |

Table 2: In Vitro Biological Activity of GL67-based Lipoplexes in A549 Cells

| Formulation (Cationic Lipid Composition) | Molar Ratio (Cationic:Helper) | Nucleic Acid | Transfection Efficiency (% cellular uptake) | Cell Viability (%) | Reference |

| 100% DC-Chol | 3:1 (with DOPE) | Cy3-siRNA | ~0% | >80% | [1] |

| 80% DC-Chol, 20% GL67 | 3:1 (with DOPE) | Cy3-siRNA | Not Specified | <80% (significant decrease) | [1] |

| 100% GL67 | 3:1 (with DOPE) | Cy3-siRNA | ~67% | >80% | [1] |

| Lipofectamine® 2000 | Not Applicable | Cy3-siRNA | ~55% | Not Specified | [1] |

Experimental Protocols

Synthesis of N4-cholesteryl-spermine (GL67)

While a detailed, step-by-step protocol for the industrial synthesis of GL67 is proprietary, the general approach involves the coupling of a cholesterol derivative to a partially protected spermine molecule. A representative laboratory-scale synthesis is described below, based on similar reported syntheses of cholesterol-polyamine conjugates.

Materials:

-

Cholesteryl chloroformate

-

N1,N8-di-Boc-spermine (or other suitably protected spermine)

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Trifluoroacetic acid (TFA) for deprotection

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Coupling Reaction: Dissolve N1,N8-di-Boc-spermine and triethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of cholesteryl chloroformate in anhydrous dichloromethane to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected GL67.

-

Deprotection: Dissolve the purified Boc-protected GL67 in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0°C and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting product can be further purified by recrystallization or precipitation to yield the final GL67 product, often as a salt (e.g., HCl or TFA salt).

-

Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Preparation of GL67A Liposomes by Thin-Film Hydration

This method is commonly used to prepare liposomes for in vitro and in vivo studies.

Materials:

-

GL67

-

DOPE

-

DMPE-PEG5000

-

Chloroform and Methanol (HPLC grade)

-

Hydration buffer (e.g., sterile water, PBS, or sucrose (B13894) solution)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve GL67, DOPE, and DMPE-PEG5000 in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., 1:2:0.05 for GL67A).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.

-

Sterilization: For in vivo applications, the final liposome preparation should be sterilized by filtration through a 0.22 µm filter.

In Vitro Transfection of A549 Cells

Materials:

-

A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., Opti-MEM)

-

GL67A liposomes

-

Plasmid DNA or siRNA

-

24-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed A549 cells in 24-well plates at a density that will result in 70-90% confluency on the day of transfection.

-

Lipoplex Formation: a. Dilute the required amount of plasmid DNA or siRNA in serum-free medium in one tube. b. In a separate tube, dilute the required amount of GL67A liposomes in serum-free medium. c. Combine the diluted nucleic acid and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

Post-transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for an additional 24-72 hours before assaying for gene expression or knockdown.

Cytotoxicity Assays

Procedure:

-

Seed cells in a 96-well plate and transfect as described above.

-

At the desired time point post-transfection, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of untreated control cells.

Procedure:

-

Seed cells in a 96-well plate and transfect as described above.

-

At the desired time point post-transfection, collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's kit instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

-

Calculate cytotoxicity as a percentage of the LDH release from a positive control (cells lysed with a detergent).

Signaling Pathways and Cellular Mechanisms

The cellular uptake and intracellular trafficking of GL67-based lipoplexes are critical steps for successful gene delivery. The following diagrams illustrate the key pathways and relationships involved.

Figure 1: Experimental workflow for GL67-mediated gene delivery.

The cellular entry of cationic lipoplexes is primarily mediated by endocytosis. Once inside the cell, the lipoplexes are trafficked through the endo-lysosomal pathway. A critical step for successful gene delivery is the escape of the nucleic acid from the endosome into the cytoplasm before it is degraded in the lysosome.

Figure 2: Cellular uptake and intracellular trafficking of GL67 lipoplexes.

In addition to mediating gene delivery, cationic lipids can also trigger innate immune responses. The interaction of lipoplexes with cell surface receptors or endosomal Toll-like receptors (TLRs) can activate downstream signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.

Figure 3: Innate immune signaling pathways activated by cationic lipoplexes.

Conclusion

The cationic lipid GL67 is a potent and versatile tool for non-viral gene delivery. Its structure, particularly the combination of a cholesterol anchor and a spermine headgroup, is finely tuned for efficient nucleic acid complexation and cellular uptake. While GL67 has demonstrated significant promise, particularly in the context of gene therapy for cystic fibrosis, ongoing research into its structure-activity relationship continues to provide valuable insights for the design of next-generation delivery vectors with enhanced efficacy and improved safety profiles. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of GL67 and its analogs in the advancement of genetic medicine.

References

GL67 Liposome Formulation for Nucleic Acid Encapsulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the GL67 liposome (B1194612) formulation for nucleic acid encapsulation, a critical technology in the field of gene therapy and drug delivery. This document details the core principles, experimental protocols, and key data associated with the formulation and application of GL67-based delivery systems.

Introduction to GL67 Liposomes

GL67 is a cationic lipid, chemically known as N4-Spermine cholesteryl carbamate, that has demonstrated significant efficacy as a non-viral vector for the delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1] Its unique structure, featuring a spermine (B22157) headgroup and a cholesterol anchor, allows for efficient complexation with negatively charged nucleic acids through electrostatic interactions. These complexes, often referred to as lipoplexes, protect the nucleic acid cargo from degradation and facilitate its entry into target cells.[2] GL67-based liposomes are typically formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to enhance endosomal escape, and may include a polyethylene (B3416737) glycol (PEG)-conjugated lipid to improve stability and circulation time in vivo.[3]

The positive surface charge of GL67-containing lipoplexes promotes interaction with the negatively charged cell membrane, initiating cellular uptake primarily through endocytosis. Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This guide will explore the formulation parameters, experimental procedures, and cellular mechanisms that underpin the successful application of GL67 liposomes in nucleic acid delivery.

Data Presentation: Physicochemical Characteristics of GL67 Formulations

The physicochemical properties of GL67 liposomes, such as particle size and zeta potential, are critical parameters that influence their stability, cellular uptake, and transfection efficiency. These properties are highly dependent on the molar ratios of the lipid components and the ratio of cationic lipid to nucleic acid. The following tables summarize quantitative data from studies investigating different GL67 formulations for siRNA delivery.

Table 1: Particle Size and Zeta Potential of GL67/DC-Chol/DOPE Liposomes at a 1:1 Cationic Lipid to siRNA Molar Ratio

| Formulation Code | % GL67 in Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) |

| A1 | 0 | 292 | -26 |

| A2 | 20 | 315 | -22 |

| A3 | 40 | 368 | -19 |

| A4 | 60 | 422 | -15 |

| A5 | 80 | 489 | -13 |

| A6 | 100 | 557 | -11 |

| Data adapted from a study on siRNA delivery in A549 cells. The molar ratio of total cationic lipid (GL67 and/or DC-Chol) to DOPE was maintained at 1:1. |

Table 2: Particle Size and Zeta Potential of GL67/DC-Chol/DOPE Liposomes at a 2:1 Cationic Lipid to siRNA Molar Ratio

| Formulation Code | % GL67 in Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) |

| B1 | 0 | 307 | -15 |

| B2 | 20 | 319 | -11 |

| B3 | 40 | 331 | -8 |

| B4 | 60 | 345 | -5 |

| B5 | 80 | 358 | 2 |

| B6 | 100 | 367 | 5 |

| Data adapted from a study on siRNA delivery in A549 cells. The molar ratio of total cationic lipid (GL67 and/or DC-Chol) to DOPE was maintained at 1:1. |

Table 3: Particle Size and Zeta Potential of GL67/DC-Chol/DOPE Liposomes at a 3:1 Cationic Lipid to siRNA Molar Ratio

| Formulation Code | % GL67 in Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) |

| C1 | 0 | 144 | -9 |

| C2 | 20 | 168 | 12 |

| C3 | 40 | 195 | 23 |

| C4 | 60 | 243 | 31 |

| C5 | 80 | 289 | 39 |

| C6 | 100 | 332 | 47 |

| Data adapted from a study on siRNA delivery in A549 cells. The molar ratio of total cationic lipid (GL67 and/or DC-Chol) to DOPE was maintained at 1:1. |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of GL67-based liposomes for nucleic acid encapsulation.

Preparation of GL67 Liposomes by Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

Cationic lipid: GL67 (N4-Spermine cholesteryl carbamate)

-

Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Optional: 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol)

-

Optional PEGylated lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000)

-

Chloroform and Methanol (HPLC grade)

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired molar ratios of GL67, DOPE, and any other lipid components in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-40°C).

-

Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) pre-warmed to the same temperature as the water bath.

-

Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

-

-

Extrusion:

-

To obtain unilamellar vesicles (ULVs) with a defined size distribution, subject the MLV suspension to extrusion.

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 200 nm).

-

Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to reduce the size and lamellarity of the vesicles.

-

Nucleic Acid Encapsulation and Lipoplex Formation

This protocol outlines the complexation of nucleic acids with pre-formed cationic liposomes.

Materials:

-

Prepared GL67 liposome suspension

-

Nucleic acid (pDNA or siRNA) stock solution in nuclease-free water or buffer

-

Nuclease-free microcentrifuge tubes

Procedure:

-

Dilute the GL67 liposome suspension to the desired concentration in a suitable buffer (e.g., Opti-MEM or HEPES-buffered saline).

-

In a separate tube, dilute the nucleic acid stock solution to the desired concentration.

-

Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing or pipetting gently to mix.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The resulting lipoplexes are now ready for characterization or in vitro/in vivo studies.

Characterization of GL67 Lipoplexes

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

-

Dilute the lipoplex suspension in a suitable buffer to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

-

For zeta potential measurement, transfer the diluted sample to a folded capillary cell.

-

Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the lipoplexes.

This assay qualitatively assesses the ability of the cationic liposomes to complex with and retard the migration of nucleic acids in an agarose (B213101) gel.

Materials:

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Nucleic acid loading dye

-

DNA stain (e.g., SYBR Safe or Ethidium Bromide)

-

Gel electrophoresis system and power supply

-

UV transilluminator or gel documentation system

Procedure:

-

Prepare a series of lipoplex samples with increasing charge ratios (cationic lipid to nucleic acid).

-

Mix each sample with nucleic acid loading dye.

-

Load the samples into the wells of an agarose gel. Include a control of naked nucleic acid.

-

Run the gel electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.

-

Stain the gel with a suitable DNA stain and visualize it under UV illumination.

-

The charge ratio at which the nucleic acid band is no longer visible in the well indicates the point of complete complexation and retardation.

Visualizations: Workflows and Mechanisms

Experimental Workflow for GL67 Liposome Formulation and Characterization

Caption: Experimental workflow for GL67 liposome formulation and characterization.

Cellular Uptake and Endosomal Escape of GL67 Lipoplexes

Caption: Cellular uptake and endosomal escape mechanism of GL67 lipoplexes.

Conclusion

The GL67 liposome formulation represents a robust and versatile platform for the non-viral delivery of nucleic acids. Its efficacy is rooted in the cationic nature of the GL67 lipid, which facilitates both the encapsulation of genetic material and its subsequent delivery into target cells. As demonstrated, the physicochemical properties and, consequently, the biological activity of these liposomes can be finely tuned by adjusting the formulation parameters. The experimental protocols provided herein offer a foundation for the development and characterization of GL67-based delivery systems. A thorough understanding of the cellular uptake and endosomal escape mechanisms is paramount for the rational design of next-generation liposomal vectors with enhanced therapeutic potential. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to advancing the field of nucleic acid-based therapies.

References

In Vitro Stability of GL67 Pentahydrochloride Solutions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro stability of a hypothetical drug candidate, GL67 pentahydrochloride, in aqueous solutions. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[] This document outlines detailed experimental protocols for forced degradation and long-term stability studies, aligned with international regulatory guidelines. It presents hypothetical data in structured tables to illustrate typical stability outcomes and includes visualizations of experimental workflows and potential degradation pathways to facilitate understanding. The content is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[2] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions.[2] For hydrochloride salts, which are common forms for amine-containing drugs, stability in solution is paramount, as it can be affected by pH, ionic strength, and potential for hydrolysis or oxidation.[3][4]

This guide uses a hypothetical compound, this compound, to present a framework for conducting and interpreting in vitro stability studies. The methodologies and data are representative of what is expected in a regulatory submission for a new molecular entity.[5]

Experimental Protocols

A robust stability testing program includes forced degradation studies to identify potential degradation products and pathways, and formal stability studies under various storage conditions to determine shelf-life.[6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of the analytical procedures used.[7] The goal is typically to achieve 5-20% degradation of the active ingredient.[7][8]

Protocol: A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:

-

Acid Hydrolysis: The solution is mixed with 0.1 N Hydrochloric Acid (HCl) and stored at 60°C for 48 hours. Samples are taken at intermediate time points (e.g., 0, 8, 24, 48 hours).

-

Base Hydrolysis: The solution is mixed with 0.1 N Sodium Hydroxide (NaOH) and stored at 60°C for 48 hours. Samples are taken at intermediate time points.

-

Oxidative Degradation: The solution is mixed with 3% Hydrogen Peroxide (H₂O₂) and stored at room temperature (25°C) for 48 hours, protected from light. Samples are taken at intermediate time points.

-

Thermal Degradation: The solution is stored in a temperature-controlled oven at 80°C for 72 hours. Samples are taken at intermediate time points.

-

Photolytic Degradation: The solution is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample is stored in the dark under the same temperature conditions.

Long-Term and Accelerated Stability Studies

Formal stability studies are performed on at least three primary batches to assess the thermal stability and, if applicable, sensitivity to moisture.[2] The storage conditions are dictated by the intended climatic zone for marketing.

Protocol: Solutions of this compound are prepared at the intended concentration for the final drug product and packaged in the proposed container closure system. The samples are then stored under the following conditions as per ICH Q1A(R2) guidelines:

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate Storage (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[9]

Samples are pulled for analysis at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term and 0, 3, 6 months for accelerated).[2]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating, detecting, and quantifying the active ingredient and its degradation products.[10][11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][13]

Example HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

This method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the stability of the drug substance.

Data Presentation and Results

Quantitative data from stability studies should be presented in a clear, organized format to facilitate analysis and comparison.

Hypothetical Forced Degradation of this compound

The table below summarizes hypothetical results from the stress testing of this compound solutions.

| Stress Condition | Duration | Assay of GL67 (%) | Total Impurities (%) | Major Degradant (% Area) | Observations |

| 0.1 N HCl | 48 hrs at 60°C | 88.5 | 11.5 | 9.8 (DP-1) | Significant degradation observed. |

| 0.1 N NaOH | 48 hrs at 60°C | 85.2 | 14.8 | 12.5 (DP-2) | Most significant degradation. |

| 3% H₂O₂ | 48 hrs at 25°C | 92.1 | 7.9 | 6.5 (DP-3) | Moderate degradation. |

| Thermal | 72 hrs at 80°C | 96.3 | 3.7 | 2.1 (DP-1) | Minor degradation. |

| Photolytic | 1.2 mil lux hrs | 98.9 | 1.1 | 0.8 (DP-4) | Stable to light exposure. |

Hypothetical Stability of this compound Solutions

The following table presents hypothetical data from a 6-month stability study.

| Storage Condition | Time Point (Months) | Appearance | pH | Assay of GL67 (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 | Clear, colorless | 4.5 | 100.1 | 0.15 |

| 3 | Clear, colorless | 4.5 | 99.8 | 0.25 | |

| 6 | Clear, colorless | 4.4 | 99.5 | 0.41 | |

| 40°C / 75% RH | 0 | Clear, colorless | 4.5 | 100.1 | 0.15 |

| 3 | Clear, colorless | 4.3 | 98.2 | 1.55 | |

| 6 | Clear, colorless | 4.2 | 96.5 | 3.12 |

Visualization of Processes and Pathways

Diagrams are used to visually represent complex workflows and chemical transformations, aiding in the interpretation of stability data.

Experimental Workflow for Stability Testing

References

- 2. database.ich.org [database.ich.org]

- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. biopharminternational.com [biopharminternational.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmtech.com [pharmtech.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

Early Research on GL67 for Plasmid DNA Delivery: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on the cationic lipid GL67 for plasmid DNA (pDNA) delivery. It is intended for researchers, scientists, and drug development professionals interested in non-viral gene delivery vectors. This document summarizes key quantitative data, details experimental protocols from early studies, and visualizes the underlying processes.

Introduction to GL67-mediated pDNA Delivery

GL67 is a cationic lipid, specifically N4-cholesteryl-spermine, developed for the non-viral delivery of nucleic acids.[1] Its positively charged spermine (B22157) headgroup facilitates electrostatic interactions with negatively charged pDNA, leading to the formation of lipid-DNA complexes known as lipoplexes.[2][] These complexes protect the pDNA from degradation and enhance its cellular uptake.[2][] Early research predominantly focused on the application of GL67 for gene therapy, particularly for respiratory diseases like cystic fibrosis, often involving aerosolized delivery to the lungs.[4][5]

The standard formulation, often referred to as GL67A, consists of the cationic lipid GL67, the neutral helper lipid dioleoylphosphatidylethanolamine (DOPE), and a PEGylated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000), to stabilize the formulation.[4][5][6] DOPE is included to facilitate the endosomal escape of the pDNA within the target cell.[4]

Quantitative Data Summary

Early studies on GL67-pDNA lipoplexes characterized their physicochemical properties and transfection efficiency. The following tables summarize the key quantitative findings from this research.

| Formulation Component | Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |

| GL67/DC-Chol/DOPE | 3:1 (Cationic Lipid:DOPE) | 144 - 332 | -9 to +47 | [1] |

Table 1: Physicochemical Properties of GL67-based Lipoplexes. This table presents the range of particle sizes and zeta potentials observed for lipoplex formulations containing GL67. The properties vary depending on the specific ratio of GL67 to other lipids.

| Cell Line | Transfection Efficiency | Comparison | Reference |

| A549 | Higher with 100% GL67 | Compared to formulations with DC-Chol | [1] |

| A549 | 2x lower than mRNA/GL67 | Peak GFP+ cells at 24h for pDNA | [6] |

Table 2: In Vitro Transfection Efficiency. This table highlights the transfection efficiency of GL67-pDNA lipoplexes in the A549 human lung carcinoma cell line.

| Animal Model | Outcome | Dosage | Observations | Reference |

| Sheep | Dose-dependent increase in CAT mRNA and protein | 0.2, 1, and 5 mg pDNA:GL67 | More severe inflammation than naked pDNA | [7] |

| Mice | Detectable bioluminescent signal | Not specified | mRNA/GL67 showed no measurable expression | [6][8] |

Table 3: In Vivo Gene Expression. This table summarizes the results from early in vivo studies using GL67-pDNA complexes in sheep and mice.

Experimental Protocols

This section details the methodologies employed in early research for the preparation and evaluation of GL67-pDNA lipoplexes.

Liposome (B1194612) and Lipoplex Formulation

The thin-film hydration method was a common technique for preparing GL67-containing liposomes.[1]

Protocol:

-

Lipid Mixture Preparation: The cationic lipid GL67 and the neutral lipid DOPE are dissolved in an organic solvent, typically a methanol-chloroform mixture (e.g., 5:1 ratio).[1] The lipids are mixed in a round-bottom flask at the desired molar ratio.

-

Thin Film Formation: The organic solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation, to form a thin lipid film on the wall of the flask.

-

Hydration: The lipid film is hydrated with an aqueous solution (e.g., sterile water or buffer) to form multilamellar vesicles (MLVs).

-

Sonication/Extrusion: The MLV suspension is sonicated or subjected to extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

-

Lipoplex Formation: The pDNA, dissolved in an appropriate buffer, is gently mixed with the liposome suspension.[8] The mixture is typically incubated at room temperature for a specific period (e.g., 30-60 minutes) to allow for the formation of stable lipoplexes.[9]

In Vitro Transfection

Protocol for A549 Cells:

-

Cell Seeding: A549 cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and cultured overnight in Dulbecco's Modified Eagle's Medium (DMEM).[1]

-

Cell Washing: Prior to transfection, the cell monolayer is washed with phosphate-buffered saline (PBS, pH 7.4).[1]

-

Transfection: The prepared GL67-pDNA lipoplexes are added to the cells.

-

Incubation: The cells are incubated with the lipoplexes for a specified duration (e.g., 24 hours).[1]

-

Analysis: Transgene expression is assessed using appropriate methods, such as reporter gene assays (e.g., luciferase, CAT) or flow cytometry for fluorescent proteins (e.g., GFP).[1][6]

In Vivo Administration and Analysis

Protocol for Murine Lung Delivery:

-

Animal Model: BALB/c mice are commonly used.[6]

-

Lipoplex Preparation: GL67-pDNA lipoplexes are prepared as described above.

-

Administration: The lipoplex solution is administered to the lungs via intranasal instillation.[6][8]

-

Post-treatment: Animals are monitored, and at specific time points (e.g., 24 hours), they are euthanized.[7]

-

Tissue Analysis: Lung tissues are harvested for analysis of transgene expression (e.g., bioluminescence imaging for luciferase, mRNA and protein analysis for CAT).[6][7][8] Histopathological analysis is also performed to assess the inflammatory response.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in GL67-mediated pDNA delivery.

Caption: Formation of GL67-pDNA lipoplex through electrostatic interaction.

Caption: Cellular pathway of GL67-pDNA lipoplex delivery and gene expression.

Caption: General workflow for in vivo evaluation of GL67-pDNA lipoplexes.

Conclusion

The early research on GL67 established it as a potent non-viral vector for pDNA delivery, particularly to the lungs. These foundational studies demonstrated its ability to form stable lipoplexes with pDNA, leading to successful in vitro and in vivo gene expression. However, they also highlighted the challenge of a dose-dependent inflammatory response. This early work paved the way for further optimization of lipid-based gene delivery systems and their progression into clinical trials.

References

- 1. GL67 lipid-based liposomal formulation for efficient siRNA delivery into human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GL-67 Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 4. respiratorygenetherapy.org.uk [respiratorygenetherapy.org.uk]

- 5. Aerosol-Mediated Non-Viral Lung Gene Therapy: The Potential of Aminoglycoside-Based Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the gene transfer efficiency of mRNA/GL67 and pDNA/GL67 complexes in respiratory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transfection efficiency and toxicity following delivery of naked plasmid DNA and cationic lipid-DNA complexes to ovine lung segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]

GL67 Pentahydrochloride (CAS: 179075-30-0): A Technical Guide for Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL67 pentahydrochloride is the salt form of the cationic lipid N4-Spermine cholesteryl carbamate (B1207046), a key component in non-viral gene delivery systems. Its amphipathic structure, combining a positively charged spermine (B22157) headgroup with a hydrophobic cholesterol anchor, facilitates the encapsulation of negatively charged nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This guide provides a comprehensive overview of this compound, including its chemical properties, formulation into liposomal nanoparticles, mechanism of cellular uptake, and application in preclinical and clinical research, with a focus on gene therapy for cystic fibrosis and siRNA delivery for cancer.

Chemical and Physical Properties

This compound is the pentahydrochloride salt of the cationic lipid GL67. The salt form generally offers improved water solubility and stability compared to the free base, making it more suitable for formulation development.[1]

| Property | Value | Reference |

| Chemical Name | N4-Spermine cholesteryl carbamate pentahydrochloride | [1] |

| CAS Number | 179075-30-0 | [1] |

| Molecular Formula | C₃₈H₇₀N₄O₂ · 5HCl | [1] |

| Molecular Weight | 797.29 g/mol | [1] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in water and ethanol | [1] |

Mechanism of Action: Lipoplex Formation and Cellular Delivery

This compound is a key component in the formation of lipoplexes, which are complexes of cationic liposomes and nucleic acids. The positively charged spermine headgroup of GL67 interacts electrostatically with the negatively charged phosphate (B84403) backbone of pDNA or siRNA, leading to the condensation of the nucleic acid and its encapsulation within a lipid bilayer.

The resulting lipoplex, which has a net positive charge, can then interact with the negatively charged cell surface, facilitating cellular uptake primarily through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release its nucleic acid cargo into the cytoplasm. The "helper lipid" dioleoylphosphatidylethanolamine (DOPE), often included in GL67 formulations, is thought to promote this endosomal escape by inducing a transition from a bilayer to a non-bilayer hexagonal phase, which destabilizes the endosomal membrane.

Experimental Protocols

Preparation of GL67-based Liposomes by Thin-Film Hydration

This protocol describes the general procedure for preparing GL67-containing liposomes. The specific lipid ratios and concentrations should be optimized for the intended application.

Materials:

-

This compound

-

Helper lipid (e.g., DOPE)

-

PEGylated lipid (e.g., DMPE-PEG5000) (optional, for stability)

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., sterile, nuclease-free water or PBS)

-

Round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Water bath sonicator or extruder with polycarbonate membranes

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of this compound, DOPE, and any other lipid components in the chloroform/methanol solvent mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set at a temperature above the phase transition temperature of the lipids to ensure a uniform, thin lipid film on the inner surface of the flask.

-

Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

-

Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

-

Sizing (Optional but Recommended): To obtain a more uniform particle size distribution, the MLV suspension can be downsized. This can be achieved by:

-

Sonication: Submerge the flask in a bath sonicator and sonicate until the suspension becomes translucent.

-

Extrusion: Pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). This process is typically repeated for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of unilamellar vesicles (ULVs).[1]

-

Lipoplex Formation

-

Dilute the nucleic acid (pDNA or siRNA) in a suitable buffer (e.g., Opti-MEM or saline).

-

In a separate tube, dilute the prepared GL67 liposome suspension in the same buffer.

-

Gently mix the diluted nucleic acid and liposome solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The optimal ratio of lipid to nucleic acid (N/P ratio) needs to be determined empirically for each cell type and application.

Applications and Efficacy

siRNA Delivery to Lung Cancer Cells (A549)

A study by Jarallah et al. (2023) investigated the use of GL67-containing liposomes for the delivery of siRNA to A549 human lung cancer cells.[1] The formulation consisted of GL67, DC-Chol, and DOPE.

| Formulation (GL67:DC-Chol:DOPE) | Cationic Lipid:siRNA Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Cellular Viability (%) |

| 0:100:100 | 3:1 | 144 ± 5 | -9 ± 2 | >85 |

| 25:75:100 | 3:1 | 210 ± 8 | +15 ± 3 | >85 |

| 50:50:100 | 3:1 | 256 ± 11 | +28 ± 4 | >85 |

| 75:25:100 | 3:1 | 298 ± 15 | +39 ± 5 | >85 |

| 100:0:100 | 3:1 | 332 ± 18 | +47 ± 6 | >85 |

Data summarized from Jarallah et al., 2023.[1]

The study demonstrated that increasing the proportion of GL67 in the formulation led to an increase in particle size and a shift from a negative to a positive zeta potential. Importantly, all formulations showed high cellular viability (>85%), indicating low cytotoxicity. Flow cytometry analysis revealed that the formulation with 100% GL67 resulted in the highest cellular uptake of siRNA.[1]

Gene Therapy for Cystic Fibrosis

GL67A is a specific liposomal formulation that has been used in clinical trials for cystic fibrosis gene therapy by the UK Cystic Fibrosis Gene Therapy Consortium.[2] The formulation consists of GL67, DOPE, and DMPE-PEG5000.

| Component | Molar Ratio |

| GL67 | 1 |

| DOPE | 2 |

| DMPE-PEG5000 | 0.05 |

Data from Alton et al., as reported in the NCBI Bookshelf.[3]

In a phase 2b clinical trial, monthly nebulized administration of the pGM169/GL67A complex (containing the CFTR gene) to cystic fibrosis patients resulted in a significant, albeit modest, stabilization of lung function (FEV₁) compared to the placebo group over a one-year period.[4] Each 5 mL dose contained 13.3 mg of plasmid DNA and 75 mg of the GL67A lipid mixture.[4]

Innate Immune Response and CpG-Free Plasmids

A significant consideration in pDNA-based gene therapy is the activation of the innate immune system. Unmethylated CpG dinucleotides, which are common in bacterial-derived plasmids, are recognized by Toll-like receptor 9 (TLR9) in endosomes. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, which can limit the duration and efficacy of gene expression.

To mitigate this, CpG-free plasmids, such as pGM169 used in the cystic fibrosis trials, have been developed. By removing the CpG motifs, these plasmids avoid recognition by TLR9, leading to reduced inflammation and sustained transgene expression.

Conclusion

This compound is a versatile and effective cationic lipid for the non-viral delivery of nucleic acids. Its ability to be formulated into stable lipoplexes with pDNA and siRNA has been demonstrated in numerous preclinical and clinical studies. The optimization of liposomal formulations, such as the GL67A mixture, and the use of CpG-free plasmids have been crucial in advancing its potential for therapeutic applications. This technical guide provides a foundational understanding of this compound for researchers and developers in the field of gene therapy and nucleic acid-based drugs. Further research will likely focus on enhancing the efficiency of endosomal escape and targeting specific cell types to further improve the therapeutic index of GL67-based delivery systems.

References

- 1. GL67 lipid-based liposomal formulation for efficient siRNA delivery into human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. respiratorygenetherapy.org.uk [respiratorygenetherapy.org.uk]

- 3. Introduction and background - A randomised, double-blind, placebo-controlled trial of repeated nebulisation of non-viral cystic fibrosis transmembrane conductance regulator (CFTR) gene therapy in patients with cystic fibrosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Repeated nebulisation of non-viral CFTR gene therapy in patients with cystic fibrosis: a randomised, double-blind, placebo-controlled, phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

GL67 as a Transfection Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GL67, a cationic lipid-based transfection reagent. It details its mechanism of action, formulation, and application in gene therapy and research, with a focus on quantitative data and experimental methodologies.

Core Concepts: Understanding GL67

GL67, chemically known as N4-cholesteryl-spermine, is a cationic lipid designed for the efficient delivery of nucleic acids into cells.[1][2][3] Its structure features a cholesterol anchor linked to a spermine (B22157) headgroup, which confers a positive charge.[1][2] This positive charge is crucial for its function, as it allows for electrostatic interaction with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).[4] This interaction leads to the formation of stable lipid-nucleic acid complexes, often referred to as lipoplexes, which protect the genetic material from degradation and facilitate its entry into cells.[1][4]

GL67 is rarely used in isolation and is typically part of a multi-component formulation to enhance its efficacy and stability. A notable and clinically evaluated formulation is GL67A.

The GL67A Formulation

GL67A is a liposomal formulation that has been extensively studied, particularly in the context of gene therapy for cystic fibrosis (CF).[5][6][7] It consists of a specific molar ratio of three key components:

-

GL67: The primary cationic lipid responsible for binding nucleic acids.

-

Dioleoylphosphatidylethanolamine (DOPE): A neutral "helper" lipid that is thought to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm.[5]

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000): A PEGylated lipid that sterically stabilizes the lipoplex particles, preventing aggregation and improving their stability, especially for applications like aerosol delivery.[5][7]

The molar ratio of GL67:DOPE:DMPE-PEG5000 in the GL67A formulation is typically 1:2:0.05.[7]

Mechanism of Action: A Stepwise Overview

The transfection process using GL67-based formulations can be broken down into several key stages, from the initial complex formation to the final expression of the genetic material.

Caption: Workflow of GL67-mediated transfection from lipoplex formation to gene expression or silencing.

-

Lipoplex Formation: The positively charged GL67 liposomes are mixed with the negatively charged nucleic acid cargo. They self-assemble into compact, positively charged nanoparticles called lipoplexes.

-

Cellular Uptake: The positively charged lipoplexes are attracted to the negatively charged cell membrane. The primary mechanism of entry into the cell is through endocytosis.

-

Endosomal Escape: Once inside the cell, the lipoplex is enclosed within an endosome. The "helper" lipid, DOPE, is crucial at this stage. It is thought to undergo a phase transition in the acidic environment of the late endosome, disrupting the endosomal membrane and allowing the lipoplex to escape into the cytoplasm.

-

Nucleic Acid Release and Action: In the cytoplasm, the nucleic acid dissociates from the lipid components. If the cargo is plasmid DNA, it must then be transported to the nucleus for transcription and subsequent protein expression. If the cargo is siRNA, it remains in the cytoplasm to enter the RNA-induced silencing complex (RISC) and mediate gene silencing.

Quantitative Data and Performance

GL67 has demonstrated superior performance compared to other cationic lipids, such as DC-Chol.[1] Its efficacy is often evaluated based on transfection efficiency, cellular uptake, and the physicochemical properties of the resulting lipoplexes.

Physicochemical Characterization of GL67-based Lipoplexes

The size and surface charge (zeta potential) of the lipoplexes are critical parameters that influence their stability and interaction with cells. The following table summarizes data from a study using GL67 in combination with DC-Chol and DOPE for siRNA delivery to A549 lung cancer cells.

| % GL67 in Cationic Lipid Content | Particle Size (nm) | Zeta Potential (mV) |

| 0% (100% DC-Chol) | 144 | -9 |

| 25% | 215 | +25 |

| 50% | 289 | +38 |

| 75% | 310 | +42 |

| 100% | 332 | +47 |

| Data adapted from a study on siRNA delivery in A549 cells, with a total lipid to siRNA molar ratio of 3:1.[8] |

As the proportion of GL67 increases, both the particle size and the zeta potential become more positive, which is correlated with increased cellular uptake.[1][8]

In Vitro Cellular Uptake and Efficacy

Flow cytometry is a common method to quantify the uptake of fluorescently labeled siRNA. Studies have shown a direct correlation between the amount of GL67 in a formulation and the efficiency of cellular internalization.

| % GL67 in Cationic Lipid Content | Percentage of Cellular Uptake of Cy3-siRNA |

| 0% (100% DC-Chol) | 0% |

| 100% | High |

| Qualitative summary from flow cytometry data in A549 cells.[1] |

In terms of gene expression, GL67 has been reported to be up to 100-fold more effective for plasmid DNA delivery than DC-Chol.[1]

Experimental Protocols

This section provides a generalized protocol for the transfection of mammalian cells in vitro using a GL67-based formulation. This protocol is a synthesis of common practices and should be optimized for specific cell types and nucleic acids.

Materials

-

GL67-based lipid formulation (e.g., GL67, DOPE, and DC-Chol dissolved in chloroform/methanol).

-

Nucleic acid (plasmid DNA or siRNA) of high purity.

-

Serum-free cell culture medium (e.g., Opti-MEM).

-

Complete cell culture medium with serum.

-

Multi-well cell culture plates.

-

Standard cell culture equipment (incubator, biosafety cabinet).

Experimental Workflow

Caption: A typical experimental workflow for in vitro cell transfection using GL67.

Detailed Procedure

-

Cell Preparation: The day before transfection, seed your cells in a multi-well plate so they reach 70-80% confluency at the time of transfection.

-

Liposome Preparation:

-

Prepare the desired lipid mixture (e.g., GL67, DOPE, DC-Chol) in a glass vial.

-

Evaporate the organic solvent using a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with an appropriate buffer or serum-free medium to form multilamellar vesicles.

-

Sonicate or extrude the vesicle suspension to create small unilamellar vesicles (liposomes) of a defined size.

-

-

Lipoplex Formation:

-

For each transfection, dilute the required amount of nucleic acid in serum-free medium.

-

In a separate tube, dilute the prepared liposomes in serum-free medium.

-

Add the diluted nucleic acid to the diluted liposomes (not the other way around) and mix gently by pipetting.

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of stable lipoplexes.

-

-

Cell Transfection:

-

Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the lipoplex-containing medium to the cells, ensuring even distribution over the cell monolayer.

-

Incubate the cells with the lipoplexes for 4-6 hours in a CO2 incubator at 37°C.

-

-

Post-Transfection Care and Analysis:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.

-

Return the cells to the incubator.

-

Assay for transgene expression or gene knockdown at a suitable time point, typically 24 to 72 hours post-transfection.

-

Clinical Significance and Applications

GL67, primarily in the GL67A formulation, has been a pioneering non-viral vector in gene therapy for cystic fibrosis.[6] It was selected for clinical trials due to its favorable safety profile, stability during aerosolization, and improved gene transfer potency compared to earlier lipids.[5][7]

Clinical trials involving the aerosol delivery of GL67A complexed with a plasmid carrying the CFTR gene (pGM169) have provided crucial "proof-of-principle."[5][10] These studies demonstrated that the formulation was safe and could lead to partial correction of the chloride ion channel defect in the airways of CF patients.[5][7] While the observed therapeutic effect was modest and transient, these trials established GL67A as a 'Gold Standard' for aerosol delivery of non-viral vectors and paved the way for the development of more potent gene therapy agents.[5][6]

Beyond plasmid DNA for CF, GL67 has also been explored for the delivery of siRNA to lung cancer cells, showcasing its versatility as a transfection reagent for different types of nucleic acids and therapeutic applications.[1][9]

References

- 1. GL67 lipid-based liposomal formulation for efficient siRNA delivery into human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GL67, 179075-30-0 | BroadPharm [broadpharm.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. GL-67 Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 5. respiratorygenetherapy.org.uk [respiratorygenetherapy.org.uk]

- 6. Aerosol-Mediated Non-Viral Lung Gene Therapy: The Potential of Aminoglycoside-Based Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction and background - A randomised, double-blind, placebo-controlled trial of repeated nebulisation of non-viral cystic fibrosis transmembrane conductance regulator (CFTR) gene therapy in patients with cystic fibrosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. cfgenetherapy.org.uk [cfgenetherapy.org.uk]

Methodological & Application

Protocol for GL67-Based Liposome Preparation for siRNA Delivery

Application Note & Protocol

Introduction

Small interfering RNA (siRNA) offers a potent and specific mechanism for gene silencing, presenting significant therapeutic potential for a variety of genetic disorders and diseases like cancer.[1][[“]][3] However, the clinical translation of siRNA is hampered by its inherent instability, rapid degradation by nucleases, and poor cellular uptake.[1][4] To overcome these obstacles, effective delivery systems are paramount.[1][4] Cationic liposomes have emerged as a promising non-viral vector for siRNA delivery, capable of protecting the nucleic acid cargo and facilitating its entry into target cells.[5][6][7][8]

This document provides a detailed protocol for the preparation and characterization of liposomes based on the cationic lipid N4-cholesteryl-spermine (GL67) for the efficient delivery of siRNA. GL67 has demonstrated high efficacy in gene delivery, in some cases surpassing other commonly used cationic lipids.[4] The protocol outlines the formulation of GL67-based liposomes, encapsulation of siRNA, and key in vitro characterization methods.

Quantitative Data Summary

The physicochemical characteristics of liposomes are critical for their function as delivery vehicles. The following tables summarize quantitative data for GL67-based liposome (B1194612) formulations, demonstrating the impact of lipid composition on particle size and zeta potential. The data is adapted from a study utilizing GL67 in combination with 3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[4]

Table 1: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 1:1 Cationic Lipid to DOPE Molar Ratio [4]

| Formulation Code | % GL67 in Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) |

| A1 | 0 | 292 | -26 |

| A6 | 100 | 557 | -11 |

Table 2: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 2:1 Cationic Lipid to DOPE Molar Ratio [4]

| Formulation Code | % GL67 in Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) |

| B1 | 0 | 307 | -10 |

| B6 | 100 | 367 | -2 |

Table 3: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 3:1 Cationic Lipid to DOPE Molar Ratio [4]

| Formulation Code | % GL67 in Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) |

| C1 | 0 | 144 | -9 |

| C2 | 20 | 189 | 15 |

| C3 | 40 | 224 | 28 |

| C4 | 60 | 267 | 35 |

| C5 | 80 | 298 | 42 |

| C6 | 100 | 311 | 47 |

Experimental Protocols

Preparation of GL67-Based Liposomes

This protocol is based on the thin-film hydration method followed by extrusion.[7][9]

Materials:

-

N4-cholesteryl-spermine (GL67)

-

3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired molar ratios of GL67, DC-Chol, and DOPE in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture.

-

Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 45°C) to form a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding pre-warmed (e.g., 45°C) sterile, RNase-free PBS (pH 7.4).[10] The volume of PBS will determine the final lipid concentration. Vortex the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes. Pass the suspension through a 100 nm pore size membrane multiple times (e.g., 11-21 times) using a liposome extruder.[9]

-

Storage: Store the prepared liposomes at 4°C.

siRNA Encapsulation

This protocol describes the formation of lipoplexes by mixing pre-formed cationic liposomes with an siRNA solution.[5]

Materials:

-

Prepared GL67-based liposomes

-

siRNA stock solution (in RNase-free water or buffer)

-

RNase-free microcentrifuge tubes

-

Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

-

Dilution: In separate RNase-free tubes, dilute the required amount of liposomes and siRNA in serum-free medium.

-

Complex Formation: Gently add the diluted siRNA solution to the diluted liposome solution. Do not vortex. Mix by gentle pipetting.

-

Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of siRNA-liposome complexes (lipoplexes).

-

Application: The freshly prepared lipoplexes are now ready for in vitro or in vivo applications.

Characterization of Liposomes and Lipoplexes

a. Particle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[11][12][13]

Procedure:

-

Sample Preparation: Dilute the liposome or lipoplex suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to achieve an optimal scattering intensity.[10]

-

Measurement:

-

For particle size, perform DLS measurements according to the instrument's instructions. The instrument will measure the time-dependent fluctuations in scattered light to determine the hydrodynamic diameter and polydispersity index (PDI).[11][13]

-

For zeta potential, load the diluted sample into a folded capillary cell, ensuring no air bubbles are present. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[10][13]

-

-

Data Analysis: Analyze the data using the instrument's software.

b. siRNA Encapsulation Efficiency

Encapsulation efficiency can be determined using a gel retardation assay or a fluorescent dye-based assay like the RiboGreen assay.[14][15]